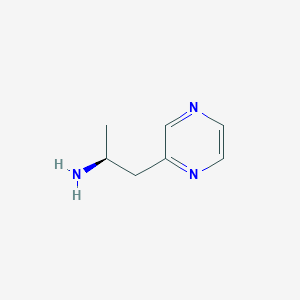
(2S)-1-(pyrazin-2-yl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(pyrazin-2-yl)propan-2-amine is a chiral amine compound characterized by the presence of a pyrazine ring attached to a propan-2-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(pyrazin-2-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrazine and (S)-2-aminopropanol.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
(2S)-1-(pyrazin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine or tetrahydropyrazine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, dihydropyrazine, tetrahydropyrazine, and substituted amine compounds.
科学研究应用
(2S)-1-(pyrazin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-1-(pyrazin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
(3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide: This compound is a beta-secretase inhibitor used in the treatment of Alzheimer’s disease.
Beta-secretase inhibitors: These compounds share structural similarities and are used in the treatment of neurodegenerative diseases.
Uniqueness
(2S)-1-(pyrazin-2-yl)propan-2-amine is unique due to its specific chiral configuration and the presence of a pyrazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
(2S)-1-pyrazin-2-ylpropan-2-amine |
InChI |
InChI=1S/C7H11N3/c1-6(8)4-7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3/t6-/m0/s1 |
InChI 键 |
NUCGDQSFJGMQQA-LURJTMIESA-N |
手性 SMILES |
C[C@@H](CC1=NC=CN=C1)N |
规范 SMILES |
CC(CC1=NC=CN=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















